molecular formula C11H12FN B13201616 7-fluoro-3-propyl-1H-indole

7-fluoro-3-propyl-1H-indole

Cat. No.: B13201616
M. Wt: 177.22 g/mol
InChI Key: OTKILNTZNFXYPG-UHFFFAOYSA-N
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Description

7-fluoro-3-propyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-propyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For instance, the reaction of 7-fluoro-3-propylphenylhydrazine with a suitable ketone in the presence of an acid catalyst can yield this compound.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-propyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-fluoro-3-propyl-1H-indole has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and dyestuffs

Mechanism of Action

The mechanism of action of 7-fluoro-3-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the propyl group influences its lipophilicity and bioavailability. The compound can modulate various biological pathways, including enzyme inhibition and receptor activation .

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

7-fluoro-3-propyl-1H-indole

InChI

InChI=1S/C11H12FN/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-7,13H,2,4H2,1H3

InChI Key

OTKILNTZNFXYPG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC2=C1C=CC=C2F

Origin of Product

United States

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